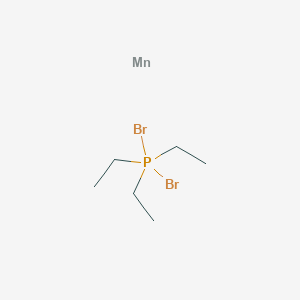
Dibromo(triethyl)-lambda5-phosphane;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(triethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(triethyl)-lambda5-phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(triethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(triethyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and triethylphosphane in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(triethyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while substitution reactions may produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibromo(triethyl)-lambda5-phosphane;manganese has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of dibromo(triethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets and pathways. The manganese center can participate in redox reactions, while the phosphane ligand can coordinate to various substrates, facilitating catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibromo(triethyl)-lambda5-phosphane;manganese include:
- Dibromo(triethyl)-lambda5-phosphane;iron
- Dibromo(triethyl)-lambda5-phosphane;cobalt
- Dibromo(triethyl)-lambda5-phosphane;nickel
Uniqueness
This compound is unique due to the specific properties imparted by the manganese center. These properties include distinct redox behavior and catalytic activity, which differentiate it from similar compounds containing other transition metals.
Eigenschaften
CAS-Nummer |
82758-64-3 |
|---|---|
Molekularformel |
C6H15Br2MnP |
Molekulargewicht |
332.90 g/mol |
IUPAC-Name |
dibromo(triethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C6H15Br2P.Mn/c1-4-9(7,8,5-2)6-3;/h4-6H2,1-3H3; |
InChI-Schlüssel |
JFBYQLYCMQBBJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)(CC)(Br)Br.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















